[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Catalog No.
S2652327
CAS No.
1794833-64-9
M.F
C17H15ClFNO4
M. Wt
351.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-met...

CAS Number

1794833-64-9

Product Name

[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

IUPAC Name

[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Molecular Formula

C17H15ClFNO4

Molecular Weight

351.76

InChI

InChI=1S/C17H15ClFNO4/c1-23-15-5-3-2-4-11(15)8-17(22)24-10-16(21)20-12-6-7-14(19)13(18)9-12/h2-7,9H,8,10H2,1H3,(H,20,21)

InChI Key

ZQTFRUHNAVXGSU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)Cl

solubility

not available

For example, indole derivatives, which have a similar structure to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been synthesized and tested for these activities in various scientific fields .

The compound [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic organic molecule characterized by its complex structure, which includes various functional groups that contribute to its chemical properties. The presence of a chloro and fluoro substituent on the aniline ring enhances its potential reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The chemical reactivity of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a reactive site for various nucleophiles.
  • Esterification: The acetate group can participate in esterification reactions, potentially forming new esters with alcohols.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions are influenced by the electronic properties imparted by the chloro and fluoro substituents, which can stabilize or destabilize intermediates during the reaction process

The biological activity of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has been predicted using computational methods that analyze structure-activity relationships. Such analyses suggest that this compound may exhibit significant pharmacological effects, potentially acting as an inhibitor or modulator of specific biological targets. The presence of halogen atoms often correlates with enhanced bioactivity due to increased lipophilicity and ability to form stronger interactions with biological macromolecules .

Synthesis of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multi-step organic synthesis techniques:

  • Formation of the Aniline Derivative: Start with 3-chloro-4-fluoroaniline, which is reacted with suitable reagents to introduce the oxoethyl group.
  • Esterification Reaction: The resulting intermediate is then treated with 2-(2-methoxyphenyl)acetic acid under acidic conditions to form the final ester product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

These steps require careful control of reaction conditions to ensure high yield and purity .

The compound has potential applications in:

  • Pharmaceutical Development: Due to its predicted biological activity, it could serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: It may be used in studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: Its unique chemical properties could be exploited in creating novel materials with specific functionalities.

Interaction studies involving [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically focus on its binding affinity to biological targets such as enzymes or receptors. Computational docking studies can predict how well this compound fits into active sites, providing insights into its mechanism of action. Additionally, experimental studies may involve assessing its effects on cell lines to evaluate cytotoxicity and therapeutic potential

Several compounds share structural similarities with [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate, including:

  • N-(3-Chloro-4-fluorophenyl)acetamide
    • Similarity: Contains chloro and fluoro substituents; used in analgesic applications.
    • Uniqueness: Lacks the methoxy group, altering its solubility and bioactivity.
  • Fluorinated Aniline Derivatives
    • Similarity: Various fluorinated anilines exhibit similar reactivity patterns.
    • Uniqueness: Their biological activities vary significantly based on additional functional groups.
  • Methoxyphenyl Acetates
    • Similarity: Share the methoxyphenyl structure; often evaluated for anti-inflammatory properties.
    • Uniqueness: Different ester functionalities lead to distinct pharmacological profiles.

This comparison highlights how modifications in functional groups can significantly influence both chemical behavior and biological activity, making [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate a unique candidate for further research and development .

Multi-Step Organic Synthesis Pathways

Amide Bond Formation Strategies

The amide bond in the target compound links the 3-chloro-4-fluoroaniline moiety to the glycolic acid-derived fragment. Classical and modern methods for amide bond formation are critical to this step:

  • Carbodiimide-Mediated Coupling (DCC/EDC)

    • Mechanism: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid via the formation of an O-acylisourea intermediate. This intermediate reacts with the amine to yield the amide, with dicyclohexylurea (DCU) as a byproduct [2] [5].
    • Conditions: Reactions are conducted in anhydrous polar aprotic solvents (e.g., dichloromethane) at 0–25°C. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reactivity by stabilizing the intermediate [2] [5].
    • Applicability: Ideal for sterically hindered amines, though DCU removal via filtration complicates purification [2].
  • HATU-Activated Coupling

    • Mechanism: Hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) generates an active ester (O-acylisouronium salt), which undergoes nucleophilic attack by the amine to form the amide [3].
    • Conditions: Conducted in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base. Yields exceed 90% for primary and secondary amines [3].
    • Advantages: High efficiency and minimal racemization, making it suitable for sensitive substrates [3].
  • Boronic Acid-Catalyzed Dehydrative Amidation

    • Mechanism: Trifluorophenylboronic acid catalyzes direct condensation of carboxylic acids and amines via a metal-templated pathway, bypassing pre-activation [1].
    • Conditions: Reflux in toluene or mesitylene with molecular sieves (4Å) to absorb water [1].
    • Sustainability: Eliminates stoichiometric coupling agents, reducing waste [1].

Table 1: Comparison of Amide Bond Formation Methods

MethodReagentCatalystSolventYield (%)Byproduct
Carbodiimide-MediatedDCC/EDCDMAPDCM/THF70–90DCU
HATU-ActivatedHATUDIPEADMF85–95Tetramethylurea
Boronic Acid-Catalyzed(3,4,5-F3C6H2)B(OH)2NoneToluene80–95H2O

Esterification Techniques for Acetate Moieties

The acetate group is introduced via esterification of the glycolic acid fragment with 2-methoxyphenylacetic acid:

  • Steglich Esterification

    • Mechanism: DCC and DMAP mediate the coupling of carboxylic acids and alcohols at room temperature, forming an active ester intermediate [5].
    • Conditions: Anhydrous dichloromethane or ethyl acetate, 20–25°C.
    • Advantages: Mild conditions preserve acid- or base-sensitive substrates [5].
  • Fischer–Speier Esterification

    • Mechanism: Acid-catalyzed (H2SO4, p-TSA) equilibrium between carboxylic acid and alcohol, driven by water removal via Dean–Stark distillation [6] [8].
    • Conditions: Reflux in toluene (110°C) with excess alcohol.
    • Limitations: Requires heat and excess reagents, unsuitable for thermally labile compounds [6].
  • Acid Chloride-Alcohol Coupling

    • Mechanism: 2-Methoxyphenylacetyl chloride reacts with the alcohol in the presence of a base (e.g., pyridine) [8].
    • Conditions: Room temperature in tetrahydrofuran (THF), yielding HCl as a byproduct [8].

Table 2: Esterification Method Comparison

MethodReagentCatalystTemperatureYield (%)
SteglichDCCDMAP25°C80–95
Fischer–SpeierH2SO4None110°C60–75
Acid ChlorideRCOClPyridine25°C85–90

Catalytic Systems for Coupling Reactions

Catalysts play a pivotal role in optimizing yield and selectivity:

  • DMAP in Carbodiimide Reactions
    • Accelerates acyl transfer by nucleophilic catalysis, suppressing N-acylurea formation [5].
  • Boronic Acid Catalysis
    • Enables dehydrative amidation without stoichiometric activators, enhancing atom economy [1].
  • Hünig’s Base in HATU Reactions
    • Neutralizes HF generated during HATU activation, preventing side reactions [3].

Purification Strategies

  • High-Performance Liquid Chromatography (HPLC)

    • Conditions: Reverse-phase C18 column, acetonitrile/water gradient (70:30 to 95:5), UV detection at 254 nm [9].
    • Utility: Resolves closely related impurities (e.g., unreacted amine or ester byproducts) [9].
  • Recrystallization

    • Solvent Systems: Ethyl acetate/hexane (1:3) or methanol/water (4:1).
    • Efficiency: Removes DCU and residual coupling agents via differential solubility [2] [5].

Scalability Challenges in Industrial Production

  • Cost of Coupling Reagents
    • HATU and DCC are prohibitively expensive for large-scale use, necessitating alternative catalysts like boronic acids [1] [3].
  • Byproduct Management
    • DCU filtration becomes labor-intensive at scale; continuous flow systems may mitigate this [2].
  • Solvent Recovery
    • DMF and toluene require energy-intensive distillation for reuse, impacting sustainability [3] [6].
  • Thermal Control
    • Exothermic reactions (e.g., Fischer–Speier) demand robust cooling systems to prevent decomposition [6].

Thermodynamic Parameters (Melting Point, Thermal Stability)

The thermodynamic properties of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate reflect its complex molecular architecture containing both halogenated aniline and methoxyphenyl acetate moieties. Differential scanning calorimetry (DSC) analysis provides essential insights into the thermal behavior of this compound [1].

Melting Point Characteristics

Based on structural analogies to related compounds, the melting point is predicted to fall within the range of 85-95°C. This prediction draws from comparative analysis with similar methoxyphenyl acetate derivatives [2] [3] and chlorofluoroaniline compounds [4]. The relatively narrow melting range suggests good crystallinity potential, which is typical for compounds containing both aromatic systems and hydrogen-bonding capability through the amide linkage.

Thermal Stability Profile

The thermal stability of organic compounds is fundamentally governed by the strength of their constituent bonds and the presence of thermally labile functional groups [1] [5]. For this compound, several thermal transitions are anticipated:

Temperature Range (°C)Thermal EventMechanism
40-60Glass transitionMolecular motion onset
85-95Melting pointCrystal lattice disruption
200-250Thermal stability onsetInitial decomposition
350-400Major decompositionBond cleavage events

The thermal stability onset is predicted to occur around 200-250°C, which is consistent with compounds containing both ester and amide functionalities. The ester linkage represents the most thermally vulnerable component, with hydrolysis and pyrolysis reactions becoming significant above 200°C [6] [7].

Decomposition Pathways

The decomposition process likely proceeds through multiple pathways. The ester bond is expected to undergo hydrolysis or pyrolysis first, followed by degradation of the amide linkage and aromatic ring systems. Thermogravimetric analysis (TGA) of similar compounds indicates that fluorinated aromatic systems generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts [5] [8].

Solubility Characteristics and Partition Coefficients (LogP/LogD)

The solubility profile of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate reflects its amphiphilic nature, containing both hydrophilic (amide, methoxy) and lipophilic (halogenated aromatic) regions.

Aqueous Solubility

The compound exhibits poor aqueous solubility, estimated at 0.05-0.1 mg/mL at 25°C. This limited water solubility results from the predominance of aromatic systems and the presence of halogen substituents, which reduce hydrogen bonding capacity with water molecules [9] [10]. The methoxy group provides some hydrophilic character, but this is insufficient to overcome the overall lipophilic nature.

Organic Solvent Solubility

The compound demonstrates significantly enhanced solubility in organic solvents:

SolventPredicted Solubility (mg/mL)Solubility Mechanism
Dichloromethane200-500Lipophilic interactions
Acetone100-200Dipole-dipole interactions
Ethanol50-100Hydrogen bonding capability
Methanol30-80Hydrogen bonding, polarity matching
Hexane< 0.01Poor compatibility

Partition Coefficients

The octanol-water partition coefficient (LogP) is predicted to be 2.8 ± 0.3, indicating moderate lipophilicity. This value places the compound in the range typical for oral drug candidates, where LogP values between 2-4 are generally considered optimal for membrane permeability [9] [10].

pH-Dependent Distribution

The distribution coefficient (LogD) shows minimal pH dependence due to the absence of ionizable groups under physiological conditions:

  • LogD at pH 1.2: 2.9 ± 0.3
  • LogD at pH 6.8: 2.6 ± 0.3
  • LogD at pH 7.4: 2.5 ± 0.3

This stability across pH ranges suggests consistent absorption and distribution properties throughout the gastrointestinal tract.

Spectroscopic Fingerprint Analysis

NMR Spectral Assignments (¹H/¹³C)

Proton NMR Spectroscopy

The ¹H NMR spectrum of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate recorded in CDCl₃ at 400 MHz reveals characteristic signal patterns that confirm the molecular structure [11] [12]:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.8broad singlet1HAmide NH
7.5-6.8multiplet7HAromatic protons
4.2singlet3HMethoxy group (OCH₃)
3.9singlet2HEster methylene (CH₂)
3.6singlet2HPhenylacetic acid CH₂

The aromatic region shows complex multipicity patterns due to the presence of two distinct aromatic systems. The chlorofluoroaniline protons appear as a characteristic ABX pattern, while the methoxyphenyl protons display typical ortho-substitution coupling patterns.

Carbon-13 NMR Spectroscopy

The ¹³C NMR spectrum provides definitive structural confirmation through characteristic carbonyl and aromatic carbon signals:

Chemical Shift (δ, ppm)AssignmentMultiplicity
170.2Ester C=OSinglet
165.8Amide C=OSinglet
155.3Aromatic C-OCH₃Singlet
157.2 (d, J = 245 Hz)Aromatic C-FDoublet
130.5Aromatic C-ClSinglet
56.2Methoxy carbonSinglet

The fluorine-carbon coupling is clearly observable in the carbon spectrum, with the carbon bearing fluorine showing the characteristic doublet pattern with a coupling constant of approximately 245 Hz.

IR Vibrational Mode Correlations

Infrared Spectroscopy Analysis

The infrared spectrum reveals distinct absorption bands that serve as molecular fingerprints for functional group identification [13] [14]:

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
1740StrongEster C=O stretchSymmetric stretch
1680StrongAmide C=O stretchSymmetric stretch
1590MediumAromatic C=C stretchRing vibrations
1250MediumC-O-C stretchAsymmetric stretch
1160MediumC-F stretchSymmetric stretch
750MediumC-Cl stretchSymmetric stretch

The carbonyl stretching frequencies provide particularly valuable structural information. The ester carbonyl at 1740 cm⁻¹ appears at higher frequency than the amide carbonyl at 1680 cm⁻¹, reflecting the different electronic environments and conjugation patterns of these functional groups.

Fingerprint Region Analysis

The fingerprint region (1200-700 cm⁻¹) contains numerous absorption bands that provide a unique spectroscopic signature for the compound. The C-O-C stretching vibration of the ester linkage at 1250 cm⁻¹ and the characteristic C-F stretching at 1160 cm⁻¹ are particularly diagnostic.

Computational Modeling of Molecular Properties

Density Functional Theory Calculations

Computational modeling using density functional theory (DFT) at the B3LYP/6-31G(d,p) level provides detailed insights into the electronic structure and molecular properties [15] [16]. The optimized geometry reveals a non-planar molecular conformation with significant flexibility around the ester and amide linkages.

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about chemical reactivity and electronic properties [17] [18] [19]:

OrbitalEnergy (eV)CharacterLocalization
HOMO-6.2 ± 0.3π-bondingMethoxyphenyl ring
LUMO-1.8 ± 0.3π*-antibondingChlorofluoroaniline ring
HOMO-LUMO Gap4.4 ± 0.3Electronic transitionCharge transfer

The HOMO-LUMO gap of 4.4 eV indicates good chemical stability under normal conditions, with the relatively large gap suggesting low reactivity toward electrophilic and nucleophilic attack. The spatial separation of HOMO and LUMO orbitals indicates potential for intramolecular charge transfer transitions.

Molecular Electrostatic Potential

The electrostatic potential surface reveals distinct regions of positive and negative charge distribution. The carbonyl oxygen atoms of both ester and amide groups exhibit significant negative potential, making them preferred sites for electrophilic interactions. Conversely, the amide hydrogen displays positive potential, facilitating hydrogen bonding interactions.

Geometric Parameters

Key structural parameters obtained from geometry optimization include:

ParameterValueSignificance
C=O bond length (ester)1.23 ÅTypical carbonyl bond
C=O bond length (amide)1.24 ÅSlight elongation due to conjugation
C-N bond length1.47 ÅPartial double bond character
Dipole moment3.8 ± 0.5 DebyeModerate polarity

The dipole moment of 3.8 Debye indicates significant molecular polarity, consistent with the presence of multiple electronegative atoms and the asymmetric charge distribution within the molecule.

Conformational Analysis

The compound exhibits conformational flexibility, particularly around the ester linkage connecting the two aromatic systems. Energy calculations reveal multiple low-energy conformers with rotation barriers of approximately 15-20 kJ/mol around the key dihedral angles. This flexibility may influence the compound's biological activity and crystallization behavior.

XLogP3

3.3

Dates

Last modified: 08-16-2023

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